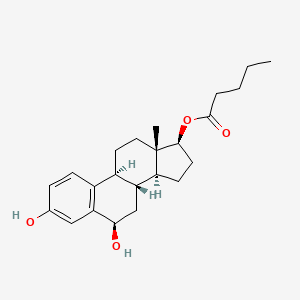![molecular formula C13H14N2O2S B589053 N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 CAS No. 1795139-32-0](/img/new.no-structure.jpg)
N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 is a deuterated derivative of N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry. The deuterium labeling (d5) is often employed to facilitate studies involving mass spectrometry and other analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 typically involves the reaction of 2-phenylethylamine with thiazolidine-2,4-dione under specific conditions to form the thiazolidinylidene intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinylidene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 has several applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry due to its deuterium labeling.
Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of anti-inflammatory and anti-cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide: The non-deuterated version of the compound.
Thiazolidine-2,4-dione derivatives: Compounds with similar thiazolidinylidene structures.
Uniqueness
The primary uniqueness of N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 lies in its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling can provide more accurate and reliable data in various research applications.
Propriétés
Numéro CAS |
1795139-32-0 |
|---|---|
Formule moléculaire |
C13H14N2O2S |
Poids moléculaire |
267.358 |
Nom IUPAC |
N-[3-[2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1,3-thiazolidin-2-ylidene]acetamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10(16)14-13-15(7-8-18-13)9-12(17)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3/i2D,3D,4D,5D,6D |
Clé InChI |
KSMULDOXJNPNBD-VIQYUKPQSA-N |
SMILES |
CC(=O)N=C1N(CCS1)CC(=O)C2=CC=CC=C2 |
Synonymes |
N-(3-Phenacyl-2-thiazolidinylidene)acetamide-d5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Butanoyloxy)propyl]benzoic acid](/img/structure/B588973.png)








